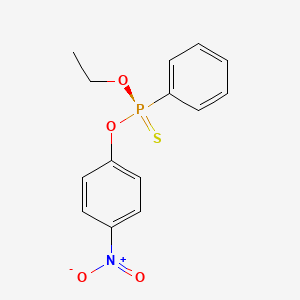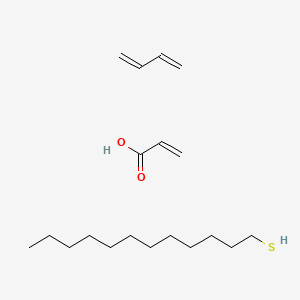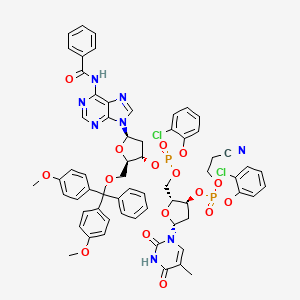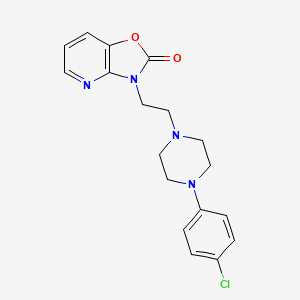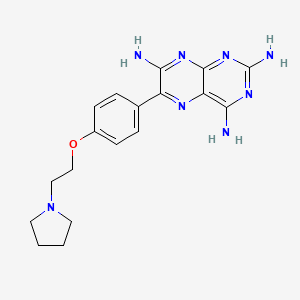
Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,4,7-Triamino-6-(4-(2-(1-pirrolidinil)etoxi)fenil)pteridina es un compuesto orgánico complejo con la fórmula molecular C18H22N8O. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pteridina sustituido con un grupo pirrolidinil etoxifenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2,4,7-Triamino-6-(4-(2-(1-pirrolidinil)etoxi)fenil)pteridina generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de pteridina y la posterior introducción del grupo pirrolidinil etoxifenil. Los reactivos comunes utilizados en estas reacciones incluyen aminas, aldehídos y varios catalizadores para facilitar la formación de los enlaces deseados .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso y reducir los costes de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,4,7-Triamino-6-(4-(2-(1-pirrolidinil)etoxi)fenil)pteridina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son esenciales para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La 2,4,7-Triamino-6-(4-(2-(1-pirrolidinil)etoxi)fenil)pteridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y otras biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como su papel en el desarrollo de fármacos y como herramienta de diagnóstico.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2,4,7-Triamino-6-(4-(2-(1-pirrolidinil)etoxi)fenil)pteridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
- 6-{4-[2-(dimetilamino)etoxi]fenil}pteridina-2,4,7-triamina
- 2,4,7-Pteridinetriamina,6-[4-[2-(4-morfolinil)etoxi]fenil]
- 2,4,7-Pteridinetriamina,6-[4-[2-[bis(1-metiletil)amino]etoxi]fenil]
Singularidad
La 2,4,7-Triamino-6-(4-(2-(1-pirrolidinil)etoxi)fenil)pteridina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintivas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
167224-18-2 |
|---|---|
Fórmula molecular |
C18H22N8O |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-3-5-12(6-4-11)27-10-9-26-7-1-2-8-26/h3-6H,1-2,7-10H2,(H6,19,20,21,23,24,25) |
Clave InChI |
TVLOSKCGVYPQJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



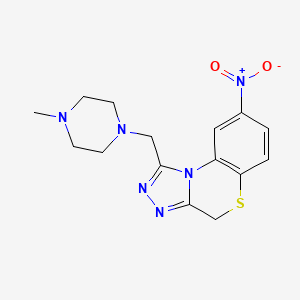
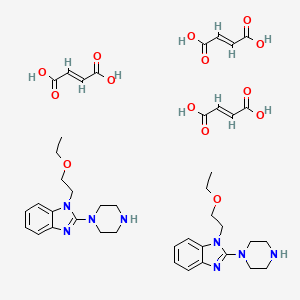
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
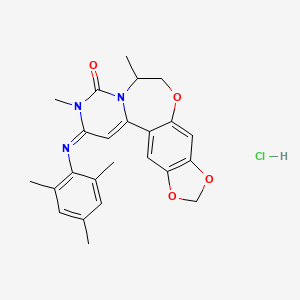
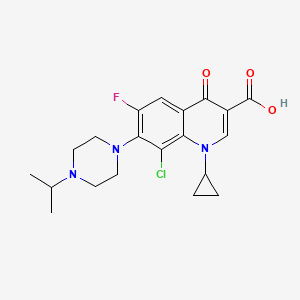

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
